4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
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Overview
Description
4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzonitrile group, and a benzo[e][1,2,4]thiadiazine core
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been known to exhibit a broad spectrum of pharmacological properties due to their interaction with various biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to various biochemical changes, which could be responsible for its observed effects .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including antibacterial, antifungal, antitubercular, anticancer, anticonvulsant, analgesic, anti-inflammatory, antidepressant, antimalarial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized with sulfur and other reagents to form the benzo[e][1,2,4]thiadiazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile: shares similarities with other benzo[e][1,2,4]thiadiazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[2-(3-methoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-29-19-6-4-5-18(13-19)25-22(26)24(15-17-11-9-16(14-23)10-12-17)20-7-2-3-8-21(20)30(25,27)28/h2-13H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHWTCFUVDPLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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